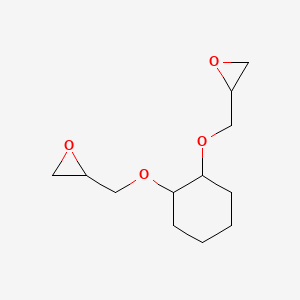

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane

Beschreibung

Significance of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane in Contemporary Materials Science

The significance of this compound in materials science stems from the desirable attributes it can impart to finished products. While specific research on this compound is not as extensive as for some other commercial cycloaliphatic epoxides, its structural features suggest its utility in a variety of advanced material applications.

Its inherent UV stability makes it a prime candidate for the formulation of high-performance coatings, adhesives, and sealants intended for outdoor use or applications requiring long-term optical clarity. rqbchemical.com In the electronics industry, the excellent dielectric properties and low viscosity of cycloaliphatic epoxies are highly valued for potting, encapsulation, and as insulating materials for high-voltage applications. fabervanderende.comtetrawill.com The low viscosity also facilitates the fabrication of intricate composite parts with high fiber content, which is crucial in the aerospace and automotive sectors for producing lightweight and high-strength components. rqbchemical.comfabervanderende.com

The bifunctional nature of this compound, with its two epoxy groups, allows for the formation of a cross-linked network upon curing. The density and properties of this network can be tailored by the choice of curing agent and curing conditions, offering a versatile platform for creating materials with a wide range of mechanical and thermal properties.

Overview of Academic Research Trajectories and Theoretical Underpinnings

Academic research into cycloaliphatic epoxy compounds like this compound is multifaceted, exploring synthesis, curing kinetics, structure-property relationships, and applications. A significant research trajectory focuses on the development of novel cycloaliphatic epoxy resins with tailored properties, such as improved toughness, flame retardancy, and biodegradability. mdpi.com

The synthesis of cycloaliphatic epoxides is a key area of investigation. While the epoxidation of cycloalkenes with peracids is a common method, researchers are also exploring alternative, more sustainable routes. mdpi.com For ether-containing cycloaliphatic epoxies such as this compound, synthesis would typically involve the reaction of a diol, in this case, 1,2-cyclohexanediol (B165007), with an epihalohydrin like epichlorohydrin (B41342).

The curing behavior of these resins is another critical research area. The reactivity of the cycloaliphatic epoxy ring is different from that of the glycidyl (B131873) ethers derived from BPA. tetrawill.com Anhydrides are common curing agents for cycloaliphatic epoxies, leading to polyesters with good thermal stability. acs.org Cationic curing, initiated by photoinitiators or thermal acid generators, is also a widely studied method, particularly for applications in UV-curable coatings and 3D printing. researchgate.net Research has also explored the use of amine curing agents, although the reaction kinetics are typically slower than with aromatic epoxies. tetrawill.com

Theoretical and computational studies play a crucial role in understanding the structure-property relationships of these materials at a molecular level. nih.gov Molecular dynamics simulations and quantum mechanical calculations are employed to predict the conformation of the polymer chains, the cross-linking density, and the resulting mechanical and thermal properties of the cured resins. These theoretical models help in the rational design of new cycloaliphatic epoxy systems with optimized performance characteristics. For instance, studies have shown that the conformation of the cycloaliphatic ring within the polymer network can significantly influence the material's ability to dissipate energy and resist fracture. iust.ac.ir

While specific research on this compound is limited in publicly available literature, the existing body of knowledge on cycloaliphatic epoxides provides a strong foundation for understanding its potential and guiding future research endeavors.

Interactive Data Tables

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

| CAS Number | 37763-26-1 |

| Appearance | Transparent to light yellow liquid |

Data sourced from supplier information.

Table 2: Comparative Properties of Common Cycloaliphatic Epoxy Resins

| Property | ERL-4221 (3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate) | Bis(3,4-epoxycyclohexylmethyl) adipate (B1204190) (BEA) | Diglycidyl ether of bisphenol A (DGEBA) - for comparison |

| Epoxy Equivalent Weight (g/eq) | 126-135 | ~206 | 172-176 |

| Viscosity at 25°C (mPa·s) | 350-450 | 550-750 | 11,000-14,000 |

| Cured Resin Tg (°C) (with anhydride (B1165640) hardener) | ~200 | ~100-150 | ~150-180 |

| Key Features | High Tg, good electricals | Good flexibility, weatherable | Good adhesion, mechanicals |

This table presents typical values for well-characterized cycloaliphatic and aromatic epoxy resins to provide context. Specific values can vary based on the grade and curing conditions.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[2-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYXQFBTCCSKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)OCC2CO2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555725 | |

| Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37763-26-1 | |

| Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 1,2 Bis Oxiran 2 Ylmethoxy Cyclohexane

Established Synthetic Routes and Precursor Chemistry

The fundamental approach to synthesizing 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane involves a two-step process: the initial reaction of 1,2-cyclohexanediol (B165007) with epichlorohydrin (B41342) to form a halohydrin intermediate, followed by a dehydrochlorination step to yield the final epoxide rings.

Derivatization from Cyclohexanediol Architectures

The starting material, 1,2-cyclohexanediol, exists as two stereoisomers: cis-1,2-cyclohexanediol (B155557) and trans-1,2-cyclohexanediol (B13532). nih.gov The stereochemistry of the starting diol can influence the stereochemical outcome of the final product. The hydroxyl groups of the cyclohexanediol act as nucleophiles, attacking the electrophilic carbon of the epoxide ring in epichlorohydrin. This initial reaction leads to the formation of a chlorohydrin ether intermediate. The choice between the cis and trans isomer of the diol is a critical consideration in the synthesis design, particularly when specific stereoisomers of the target molecule are desired.

Role of Epichlorohydrin in Glycidyl (B131873) Ether Formation

Epichlorohydrin is a key bifunctional reagent in this synthesis. It contains both an epoxide ring and a chlorine atom. The epoxide ring provides the reactive site for the initial nucleophilic attack by the alcohol (the hydroxyl group of the cyclohexanediol). This ring-opening reaction results in the formation of a secondary alcohol and a primary chloride. In the subsequent step, the newly formed hydroxyl group is deprotonated by a base, and the resulting alkoxide performs an intramolecular nucleophilic substitution, displacing the chloride and forming the new glycidyl ether epoxide ring.

Catalytic Systems for Optimized Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system employed. Both Lewis acid and base-mediated pathways have been explored for the synthesis of glycidyl ethers.

Exploration of Lewis Acid Catalysts

Lewis acids are commonly used to catalyze the initial reaction between the alcohol and epichlorohydrin. google.com They function by coordinating to the oxygen atom of the epoxide ring in epichlorohydrin, which polarizes the C-O bonds and makes the epoxide more susceptible to nucleophilic attack by the hydroxyl groups of the 1,2-cyclohexanediol. A variety of Lewis acids have been investigated for the synthesis of glycidyl ethers, including tin halides like tin(II) chloride and tin(IV) chloride, as well as boron trifluoride (BF₃). google.com For instance, a patent for the preparation of glycidyl ethers suggests the use of divalent tin halides as effective catalysts. google.com The general process involves reacting the alcohol with epichlorohydrin in the presence of the Lewis acid catalyst to form the halohydrin ether, which is then dehydrohalogenated. google.com

Table 1: Examples of Lewis Acid Catalysts in Glycidyl Ether Synthesis

| Catalyst Type | Example | Role in Synthesis |

| Tin (II) Halide | Tin(II) chloride (SnCl₂) | Catalyzes the ring-opening of epichlorohydrin by the alcohol. |

| Boron Trifluoride | BF₃ etherate | Activates the epoxide ring for nucleophilic attack. |

Mechanistic Aspects of Base-Mediated Synthesis

Base-mediated synthesis, often employing a phase-transfer catalyst (PTC), offers an alternative route. In this method, the alcohol is first deprotonated by a strong base, such as sodium hydroxide (B78521), to form an alkoxide. This alkoxide then acts as the nucleophile, attacking the epichlorohydrin. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is often essential to facilitate the reaction between the aqueous base and the organic reactants. researchgate.net The PTC transfers the hydroxide ion into the organic phase or the alkoxide into the aqueous phase, enabling the reaction to proceed efficiently at the interface or in the organic phase. researchgate.net The second step, the intramolecular cyclization to form the epoxide ring, is also base-catalyzed.

A study on the synthesis of glycidyl ethers without the use of organic solvents demonstrated high yields (over 90%) for the reaction of fatty alcohols with epichlorohydrin using a solid base and a phase-transfer catalyst. researchgate.net This approach offers advantages in terms of simplified product purification, as the solid by-products can be removed by filtration. researchgate.net

Table 2: Components of a Typical Base-Mediated Synthesis with Phase-Transfer Catalysis

| Component | Example | Function |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the alcohol and facilitates dehydrochlorination. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates the reaction between phases. |

| Reactant | 1,2-Cyclohexanediol | The alcohol precursor. |

| Reactant | Epichlorohydrin | The source of the glycidyl group. |

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound from 1,2-cyclohexanediol presents challenges and opportunities in terms of stereochemical control and regioselectivity.

The reaction of epichlorohydrin with a diol can theoretically proceed at either of the two hydroxyl groups. In the case of a symmetrical diol like 1,2-cyclohexanediol, the initial reaction at either hydroxyl group leads to the same intermediate. However, the stereochemistry of the starting diol (cis or trans) will influence the stereochemistry of the resulting product. The nucleophilic attack on the epoxide ring of epichlorohydrin typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. Subsequent intramolecular ring closure to form the glycidyl ether also occurs with inversion of configuration at the carbon bearing the chlorine atom. Therefore, the stereochemistry of the final diepoxide is directly related to the stereochemistry of the starting diol and the reaction mechanism.

Regioselectivity becomes a more complex issue if unsymmetrical diols are used, but even with symmetrical diols, the reaction conditions can influence the outcome. For the reaction of epichlorohydrin itself, the attack of a nucleophile can occur at either of the two carbons of the epoxide ring. Generally, under basic or neutral conditions, the attack occurs at the less substituted carbon (C1) due to steric hindrance (an Sₙ2-type reaction). Under acidic conditions, the reaction may have more Sₙ1 character, and attack at the more substituted carbon (C2) can become more favorable due to better stabilization of the partial positive charge. However, for the synthesis of glycidyl ethers from alcohols and epichlorohydrin, the reaction is generally regioselective for attack at the terminal carbon of the epichlorohydrin epoxide.

Diastereoselectivity Considerations in 1,2-Substitution

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, reacting 1,2-cyclohexanediol with epichlorohydrin in the presence of a base. The diastereoselectivity of this reaction is directly dependent on the stereochemistry of the starting 1,2-cyclohexanediol, which exists as cis and trans isomers.

The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism for each hydroxyl group. In the first step, the alkoxide, formed by the deprotonation of the diol by a base, attacks the least sterically hindered carbon of the epichlorohydrin, opening the epoxide ring to form a halohydrin ether intermediate. In the second step, an intramolecular SN2 reaction occurs where the newly formed alkoxide displaces the halide to form the oxirane ring.

Given the nature of the SN2 reaction, which involves an inversion of stereochemistry at the electrophilic carbon, the stereochemical integrity of the starting 1,2-cyclohexanediol backbone is maintained. Therefore, the reaction of trans-1,2-cyclohexanediol will yield the trans-1,2-Bis(oxiran-2-ylmethoxy)cyclohexane, and the reaction of cis-1,2-cyclohexanediol will result in the cis isomer.

The synthesis of the precursor diols is well-established. cis-1,2-Cyclohexanediol can be prepared from cyclohexene (B86901) by oxidation with reagents like osmium tetroxide or potassium permanganate (B83412) under cold, alkaline conditions. arabjchem.orgrsc.org trans-1,2-Cyclohexanediol is accessible through the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide. rsc.orgresearchgate.netnih.govui.ac.id

The choice of reaction conditions for the etherification can influence the yield and purity of the desired diastereomer. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reactants, improving reaction rates and yields.

Table 1: Synthesis of 1,2-Cyclohexanediol Isomers

| Starting Material | Reagents | Product | Stereochemistry |

| Cyclohexene | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | cis-1,2-Cyclohexanediol | syn-dihydroxylation |

| Cyclohexene | 1. m-CPBA 2. H₃O⁺ | trans-1,2-Cyclohexanediol | anti-dihydroxylation |

Enantioselective Synthesis Approaches (if applicable)

While the synthesis of diastereomerically pure cis- and trans-1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is achievable from the corresponding diols, the synthesis of specific enantiomers requires an enantioselective approach. This is particularly relevant for applications where the chirality of the diepoxide can influence the properties of the resulting materials.

Enantioselective synthesis can be approached in two main ways:

Use of a Chiral Starting Material: The most straightforward method is to start with an enantiomerically pure 1,2-cyclohexanediol. Chiral resolution of racemic trans-1,2-cyclohexanediol can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent or through enzymatic kinetic resolution. nih.gov For instance, the kinetic resolution of trans-cycloalkane-1,2-diols has been accomplished with high enantiomeric excess using oligopeptide catalysts for acetylation. nih.gov Once the enantiopure diol is obtained, its reaction with epichlorohydrin will proceed to the corresponding enantiopure diepoxide.

Asymmetric Synthesis: An alternative is the development of an asymmetric synthesis method. This could involve the use of a chiral catalyst to control the stereochemistry during the etherification process. For example, chiral phase-transfer catalysts could potentially be used to achieve enantioselective glycidylation of a prochiral diol or kinetic resolution of a racemic diol. While general methods for the asymmetric synthesis of chiral epoxides are known, specific application to this compound is not extensively documented in readily available literature. nih.gov

Process Optimization for Scalable Research and Development

For the scalable research and development of this compound, optimization of the synthetic process is crucial to ensure efficiency, cost-effectiveness, and safety. The primary method for synthesis involves the reaction of a 1,2-cyclohexanediol with an excess of epichlorohydrin in the presence of a base.

Key parameters for optimization include:

Catalyst Selection and Loading: Phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are commonly used to enhance the reaction rate between the diol and epichlorohydrin in a biphasic system. Optimizing the type and concentration of the PTC can significantly impact reaction time and yield. For some diglycidyl ether syntheses, Lewis acids like tin(IV) chloride have also been used as catalysts in the initial ring-opening of epichlorohydrin.

Reaction Temperature and Time: The reaction temperature affects the rate of both the desired etherification and potential side reactions. A systematic study to determine the optimal temperature that maximizes the yield of the desired product while minimizing byproducts is essential. Reaction times are typically monitored by techniques like thin-layer chromatography or gas chromatography to determine the point of maximum conversion.

Stoichiometry of Reactants: The molar ratio of epichlorohydrin to the diol is a critical factor. Using a significant excess of epichlorohydrin can favor the formation of the diglycidyl ether over the monoglycidyl ether and other oligomeric byproducts. However, this also necessitates an efficient method for the removal and potential recycling of the excess epichlorohydrin.

Base and Solvent System: The choice of base (e.g., sodium hydroxide, potassium hydroxide) and its concentration can influence the deprotonation of the diol and the subsequent dehydrochlorination step. Solvent-free conditions, where epichlorohydrin itself acts as the solvent, have been explored for the synthesis of other glycidyl ethers to improve process efficiency and reduce waste.

Purification Methods: The purification of the final product to remove unreacted starting materials, catalyst, salts, and byproducts is critical for obtaining a high-purity product. This typically involves aqueous washing, solvent extraction, and vacuum distillation. The development of a robust and scalable purification protocol is a key aspect of process optimization.

Table 2: General Parameters for Optimization of Diglycidyl Ether Synthesis

| Parameter | Range/Options | Effect on Process |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Lewis Acids (e.g., SnCl₄) | Increases reaction rate, can influence selectivity. |

| Temperature | 20 - 100 °C | Affects reaction rate and byproduct formation. |

| Epichlorohydrin/Diol Ratio | 2:1 to 10:1 (molar) | Higher ratios favor diglycidyl ether formation. |

| Base | NaOH, KOH | Stoichiometry and concentration affect reaction completion. |

| Solvent | With or without an organic solvent | Solvent choice impacts reaction conditions and workup. |

By systematically investigating these parameters, a scalable and efficient process for the synthesis of this compound can be developed for research and potential commercial applications.

Reactivity Profiles and Polymerization Mechanisms of 1,2 Bis Oxiran 2 Ylmethoxy Cyclohexane

Fundamental Epoxy Ring-Opening Chemistry

The reactivity of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is primarily dictated by the susceptibility of its epoxy groups to ring-opening reactions. This process can be initiated by a variety of reagents through either acid- or base-catalyzed mechanisms, leading to the formation of linear, branched, or cross-linked polymeric structures. The strain energy of the epoxide ring, estimated to be around 115 kJ·mol⁻¹, is the principal driving force for these reactions. nih.gov

Acid-Catalyzed Ring-Opening Mechanisms and Kinetics

Under acidic conditions, the ring-opening of the oxirane moiety in this compound proceeds via protonation of the epoxy oxygen. This initial step forms a protonated epoxide, which is a highly reactive intermediate. The subsequent nucleophilic attack can then occur, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. chemistrysteps.commdpi.com

The kinetics of acid-catalyzed polymerization of cycloaliphatic epoxy resins are generally autocatalytic in nature. wiley-vch.de The reaction is initiated by an acid, and the propagation step involves the attack of a hydroxyl group (formed from a previous ring-opening event) on a protonated epoxide. This process regenerates the active species, leading to a self-accelerating reaction. The reaction rate is dependent on the concentration of the acid catalyst, the monomer, and the temperature.

Table 1: General Kinetic Parameters for Acid-Catalyzed Polymerization of Cycloaliphatic Epoxides

| Parameter | Typical Value/Behavior | Reference |

| Reaction Order | Autocatalytic (n + m, where n and m are reaction orders) | mdpi.com |

| Activation Energy (Ea) | 60 - 130 kJ·mol⁻¹ | mdpi.comnih.gov |

| Rate Dependence | Increases with acid concentration and temperature. | iaea.org |

Note: The data in this table are representative of cycloaliphatic epoxy resins and may vary for this compound under specific reaction conditions.

Base-Catalyzed Ring-Opening Mechanisms and Kinetics

In the presence of a strong base, the ring-opening of the epoxide groups in this compound occurs through a direct nucleophilic attack on one of the ring carbons. This reaction follows a classic SN2 mechanism. masterorganicchemistry.compolymerinnovationblog.com Unlike the acid-catalyzed pathway, there is no prior activation of the epoxide oxygen. The nucleophile, which is typically a strong base such as an alkoxide or hydroxide (B78521) ion, attacks the less sterically hindered carbon atom of the oxirane ring. masterorganicchemistry.comcapes.gov.br For the terminal epoxy groups of the target molecule, this would be the primary carbon.

The SN2 attack results in an inversion of stereochemistry at the point of attack and the formation of an alkoxide intermediate. This alkoxide can then be protonated in a subsequent workup step to yield a hydroxyl group, or it can act as a nucleophile itself, propagating a polymerization chain. libretexts.org The reaction kinetics are typically first-order with respect to both the monomer and the catalyst concentration. rsc.org The rate-determining step is often the nucleophilic attack on the epoxide ring.

Table 2: General Kinetic Parameters for Base-Catalyzed Polymerization of Epoxides

| Parameter | Typical Value/Behavior | Reference |

| Reaction Order | Typically first-order in monomer and initiator. | rsc.org |

| Rate-Controlling Step | Nucleophilic attack on the epoxy ring. | rsc.org |

| Stereochemistry | Inversion of configuration at the attacked carbon. | capes.gov.br |

Note: The data in this table are representative of base-catalyzed epoxide polymerization and may vary for this compound under specific reaction conditions.

Nucleophilic Attack Pathways by Various Chemical Moieties

The epoxy groups of this compound are susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse functionalized products.

Amines: Primary and secondary amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking a carbon of the oxirane ring to form a β-amino alcohol. wiley-vch.de The reactivity of amines generally follows the order: aliphatic > cycloaliphatic > aromatic. wiley-vch.de While cycloaliphatic epoxy resins like the one are known to react slowly with amines at ambient temperature, the reaction can be accelerated at elevated temperatures or with the use of catalysts. tetrawill.com

Alcohols: In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form ether-alcohols. The alkoxide, formed under basic conditions, or the neutral alcohol, under acidic conditions, serves as the nucleophile.

Thiols: Thiols are highly effective nucleophiles for epoxide ring-opening, often proceeding rapidly even at room temperature, especially with a base catalyst. The resulting product is a β-hydroxy thioether.

Carboxylic Acids and Anhydrides: Carboxylic acids can react with epoxides to form hydroxy esters. Acid anhydrides are also widely used as curing agents, particularly for cycloaliphatic epoxy resins, leading to the formation of polyester (B1180765) networks. acs.org

Polymerization Dynamics and Network Formation

The difunctional nature of this compound allows it to undergo polymerization to form high-molecular-weight, cross-linked networks. The mechanism of polymerization, either cationic or anionic, significantly influences the reaction dynamics and the final properties of the resulting polymer network.

Cationic Polymerization Initiators and Reaction Control

Cationic polymerization is a common method for curing cycloaliphatic epoxy resins. iaea.org It is typically initiated by strong acids, which can be generated through the action of photoinitiators. polymerinnovationblog.comarkema.com Upon exposure to UV radiation, these initiators decompose to produce a Brønsted or Lewis acid. polymerinnovationblog.com This acid then initiates the ring-opening polymerization of the epoxy groups.

A key feature of cationic UV curing of cycloaliphatic epoxides is the "dark cure" phenomenon, where the polymerization continues even after the UV light source is removed. iaea.org This is because the photogenerated acid remains active and continues to catalyze the ring-opening reaction. The propagation proceeds via an active oxonium ion at the end of the growing chain. nih.gov

Reaction control can be achieved by modulating the intensity and duration of the UV exposure, the concentration and type of photoinitiator, and the reaction temperature. The addition of polyols can also influence the network formation and properties of the cured material.

Table 3: Common Cationic Initiators for Cycloaliphatic Epoxides

| Initiator Type | Examples | Mechanism of Acid Generation | Reference |

| Diaryliodonium Salts | (4-methoxyphenyl)phenyliodonium triflate | Photolysis generates a Brønsted acid. | mdpi.com |

| Triarylsulfonium Salts | Triarylsulfonium hexafluoroantimonate | Photolysis generates a Brønsted acid. | arkema.comastm.org |

| Lewis Acids | Boron trifluoride amine complexes | Thermal or photo-induced dissociation. | nih.govtetrawill.com |

Anionic Polymerization Initiators and Reaction Control

Anionic polymerization of epoxides is typically initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. libretexts.orgresearchgate.net The polymerization proceeds through a living mechanism under certain conditions, meaning that there are no inherent termination steps. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org

The initiator attacks an epoxide ring, creating an alkoxide which then propagates by attacking another monomer molecule. libretexts.org The control of anionic polymerization of diepoxides like this compound can be challenging due to the high reactivity of the propagating species, which can lead to side reactions such as chain transfer to the monomer. The choice of solvent, temperature, and counter-ion are critical for controlling the polymerization. acs.org For instance, the use of bulky counter-ions can help to reduce the rate of propagation and improve control over the polymerization process.

Table 4: Common Anionic Initiators for Epoxides

| Initiator Type | Examples | Characteristics | Reference |

| Alkoxides | Potassium tert-butoxide | Strong nucleophiles that initiate polymerization. | acs.org |

| Organometallic Compounds | Butyllithium | Can initiate polymerization, but may also undergo side reactions. | acs.org |

| Hydroxides | Potassium hydroxide | Used for the polymerization of ethylene (B1197577) oxide to form poly(ethylene glycol). | researchgate.net |

Radical Polymerization Considerations

The polymerization of epoxides, including this compound, typically proceeds via cationic or anionic ring-opening mechanisms rather than radical polymerization. The involvement of free radicals in the polymerization of epoxides is not a common or efficient method for producing high molecular weight polyethers. However, under specific conditions, such as in the presence of radical initiators like peroxides, epoxides can undergo reactions that involve radical intermediates. oup.com

Studies on simple epoxides like styrene (B11656) oxide and phenyl glycidyl (B131873) ether have shown that treatment with radical initiators can lead to some polymer formation, although yields and molecular weights are often low. oup.com The process is generally considered more of a radical-induced reaction or rearrangement rather than a classical chain-growth radical polymerization seen with vinyl monomers. oup.comacs.orgpearson.com

The proposed mechanism for such a reaction involves the abstraction of a hydrogen atom from the carbon adjacent to the epoxy ring by an initiator radical. This generates a carbon-centered radical, which can then rearrange, leading to the opening of the oxirane ring and the formation of a carbonyl-containing radical (e.g., a keto radical). oup.comacs.org This new radical can then participate in further reactions. For instance, in the presence of suitable substrates, it can lead to the formation of low molecular weight products or short-chain oligomers. oup.com The polymerization ability of epoxides in this context is largely dependent on the ease of their ring-opening. oup.com Titanium-catalyzed systems have also been explored for the radical ring-opening of epoxides, but these typically lead to monoadducts rather than polymerization. researchgate.net

For a diepoxide like this compound, a radical-initiated process would be complex and likely result in a mixture of products, including cross-linked structures, due to the presence of two reactive epoxy groups. The efficiency of such a polymerization would be significantly lower than that achieved with standard cationic or anionic curing systems.

Cross-linking Reaction Mechanisms in Thermosetting Systems

This compound is a diepoxide monomer, meaning it has two epoxy functional groups. This bifunctionality is key to its role in forming highly cross-linked, three-dimensional polymer networks, which are characteristic of thermosetting materials. The cross-linking process, also known as curing, involves the reaction of the epoxy groups with a suitable curing agent or hardener. corrosionpedia.comresearchgate.net

The fundamental reaction is the ring-opening of the strained three-membered oxirane ring. This reaction is initiated by the active species of the curing agent (e.g., an amine, anhydride (B1165640), or thiol). Each epoxy ring that opens can react with the hardener, and because the monomer contains two such rings, it can link to multiple hardener molecules. Similarly, multifunctional hardeners can react with multiple epoxy monomers.

This process builds a network structure where the polymer chains are interconnected by covalent bonds. The density of this cross-linking is a critical factor that determines the final properties of the thermoset material. A higher cross-link density generally leads to:

Increased glass transition temperature (Tg) corrosionpedia.com

Enhanced mechanical strength and modulus corrosionpedia.com

Improved chemical resistance polymerinnovationblog.com

Increased brittleness corrosionpedia.com

The cycloaliphatic nature of the cyclohexane (B81311) ring in this compound contributes to a high glass transition temperature and good thermal stability in the resulting cross-linked network. corrosionpedia.comtetrawill.com The specific chemistry of the hardener used dictates the precise mechanism of cross-linking and the architecture of the final network, as detailed in the following sections.

Curing Chemistry with Advanced Curing Agents

Amine-Based Hardener Systems: Reaction Mechanisms and Network Architecture

Amine hardeners are one of the most common classes of curing agents for epoxy resins. The curing mechanism involves a nucleophilic addition reaction between the amine groups (primary and secondary) and the carbon atoms of the epoxy ring. ulprospector.com This is an SN2 reaction, the reactivity of which is significantly influenced by steric hindrance. researchgate.net

The reaction proceeds in two main stages:

Primary Amine Reaction: A primary amine group (R-NH₂) attacks one of the epoxy groups, opening the ring and forming a secondary amine and a hydroxyl group. ulprospector.comnih.gov

Secondary Amine Reaction: The newly formed secondary amine (-NH-) can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group. This step forms a branch point in the polymer network. nih.govnih.gov

Because each primary amine hydrogen can react with an epoxy group, a simple primary diamine molecule can react with up to four epoxy groups, leading to a densely cross-linked network. The hydroxyl groups generated during the reaction can also catalyze further epoxy-amine reactions, leading to an autocatalytic effect. mdpi.com

The reactivity of cycloaliphatic epoxides like this compound with amines is generally lower than that of standard bisphenol A (BPA) based epoxies. tetrawill.com This is due to the increased steric hindrance around the internal epoxy groups connected to the cyclohexane structure, which makes the nucleophilic attack by the amine more difficult. tetrawill.com Consequently, curing often requires higher temperatures or longer times to achieve full conversion. tetrawill.com The resulting network architecture is a polyether structure with repeating units linked by nitrogen atoms from the amine hardener.

Table 1: Reaction Steps in Amine Curing of this compound

| Step | Reactants | Mechanism | Product |

|---|---|---|---|

| 1 | Primary Amine + Epoxy Group | Nucleophilic attack by the primary amine on the epoxy ring carbon. | Secondary Amine + Hydroxyl Group |

| 2 | Secondary Amine + Epoxy Group | Nucleophilic attack by the secondary amine on another epoxy ring carbon. | Tertiary Amine + Hydroxyl Group |

This interactive table summarizes the sequential reactions that build the cross-linked network.

Anhydride-Based Hardener Systems: Reaction Mechanisms and Network Architecture

Acid anhydride hardeners provide cured epoxy systems with high thermal stability and excellent dielectric properties. polymerinnovationblog.comtetrawill.com The curing mechanism is different from that of amines and is typically initiated by a source of hydroxyl groups. polymerinnovationblog.comtri-iso.com These initiators can be hydroxyls present on the epoxy resin backbone, trace amounts of water, or an added alcohol or catalyst. polymerinnovationblog.comresearchgate.net

The mechanism can be described as follows:

Initiation (Ring-Opening of Anhydride): A hydroxyl group attacks the carbonyl carbon of the anhydride, opening the anhydride ring to form a monoester with a free carboxylic acid group. tri-iso.comresearchgate.net

Esterification (Epoxy Reaction): The newly formed carboxylic acid group then reacts with an epoxy group. This reaction opens the epoxy ring and forms a hydroxyl-ester linkage, while also regenerating a new hydroxyl group. tri-iso.comresearchgate.net

Propagation: The new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a polyester network. researchgate.net

A potential side reaction is the etherification (homopolymerization) of epoxy groups, where a hydroxyl group directly attacks another epoxy group. tri-iso.com The balance between polyesterification and polyetherification can be controlled by the type of catalyst used. Basic catalysts tend to favor polyesterification, while acidic catalysts can promote polyetherification. researchgate.net The stoichiometry is also a key factor, with optimal properties often achieved at a slightly sub-stoichiometric ratio of anhydride to epoxy to account for side reactions. polymerinnovationblog.comtri-iso.com

The resulting network architecture is predominantly a polyester, which contributes to the high thermal and chemical resistance of the cured material. researchgate.net

Table 2: Key Reactions in Anhydride Curing of this compound

| Step | Reactants | Mechanism | Key Intermediate/Product |

|---|---|---|---|

| 1. Initiation | Anhydride + Hydroxyl Group (Initiator) | Nucleophilic attack by the hydroxyl on the anhydride carbonyl. | Carboxylic Acid Monoester |

| 2. Propagation | Carboxylic Acid + Epoxy Group | Attack by the carboxylate on the epoxy ring. | Hydroxy-Ester + New Hydroxyl Group |

| Side Reaction | Hydroxyl Group + Epoxy Group | Direct attack by the hydroxyl on the epoxy ring. | Ether Linkage (Homopolymerization) |

This interactive table outlines the primary reaction pathway and a significant side reaction in anhydride curing.

Thiol-Epoxy Click Chemistry Applications

Thiol-epoxy chemistry is considered a "click" reaction due to its high efficiency, high selectivity, mild reaction conditions, and lack of significant byproducts. magtech.com.cn The reaction is typically base-catalyzed and involves the nucleophilic ring-opening of the epoxide by a thiol. magtech.com.cnutwente.nl

The mechanism proceeds as follows:

A base (e.g., a tertiary amine or lithium hydroxide) deprotonates the thiol (R-SH), creating a highly nucleophilic thiolate anion (R-S⁻). utwente.nl

The thiolate anion attacks one of the carbon atoms of the epoxy ring, leading to a regioselective opening that forms a β-hydroxy thioether and an alkoxide anion. utwente.nl

The alkoxide anion is a strong base and subsequently deprotonates another thiol molecule, regenerating the thiolate anion to continue the catalytic cycle. utwente.nl

This process is very efficient and can be carried out at ambient temperatures. utwente.nl When a dithiol is reacted with a diepoxide like this compound, it leads to the rapid formation of a linear poly(β-hydroxy thioether). rsc.org If multifunctional thiols or epoxides are used, a cross-linked network is formed. This chemistry is valuable for creating well-defined polymer architectures and hydrogels for various applications, including biomedical fields. nih.gov The resulting thioether linkages and the pendant hydroxyl groups contribute to the final properties of the material.

Influence of Stereochemistry (cis/trans isomers) on Reactivity and Curing Behavior

The cyclohexane ring in this compound is non-planar and can exist as cis and trans diastereomers. In the cis isomer, the two -(oxiran-2-ylmethoxy) substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference can have a significant impact on the reactivity of the epoxy groups and the architecture of the resulting cured network.

The influence of stereoisomerism on reactivity is well-documented in epoxy-amine systems, particularly with isomeric curing agents like 1,2-diaminocyclohexane (1,2-DCH). nih.govacs.org Studies have shown that while the primary amine hydrogens of cis- and trans-1,2-DCH react with epoxy resin at similar rates, the reactivity of the secondary amine hydrogen is considerably lower for the cis isomer. nih.govacs.org This is attributed to steric hindrance, where the proximity of the substituents in the cis configuration impedes the approach of a second epoxy molecule. nih.govacs.org

Applying this principle to this compound:

Trans Isomer: The two epoxy-containing side chains are further apart (e.g., potentially in a diaxial or diequatorial conformation). This spatial separation would likely lead to less steric hindrance, allowing curing agents to access both epoxy groups more freely. This could result in a more uniform and potentially faster cure, leading to a network with a higher cross-linking density and glass transition temperature (Tg). mdpi.com

Cis Isomer: The two side chains are on the same face of the cyclohexane ring. This proximity could create steric crowding, making it more difficult for the second epoxy group to react after the first one has been engaged, especially with bulky curing agents. This could lead to a slower reaction rate for the second group, potentially resulting in a less completely cured network or a network with a different, possibly more flexible, architecture and a lower Tg. nih.gov

These differences in reactivity and the resulting network structure would directly affect the thermomechanical properties of the final cured material. mdpi.comresearchgate.net

Table 3: Postulated Influence of Stereochemistry on Curing

| Isomer | Substituent Orientation | Expected Steric Hindrance | Potential Effect on Curing |

|---|---|---|---|

| Cis | Both groups on the same side of the ring. | Higher, due to proximity of reactive groups. | May lead to slower/incomplete reaction of the second epoxy group; potentially lower Tg and cross-link density. nih.govacs.org |

| Trans | Groups on opposite sides of the ring. | Lower, due to greater spatial separation. | More uniform and complete reaction; potentially higher Tg and cross-link density. mdpi.com |

This interactive table compares the likely effects of cis and trans isomerism on the curing behavior of this compound.

Advanced Materials Science Applications and Formulation Research

Role as a Monomer in High-Performance Polymer Synthesis

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is a difunctional monomer that can undergo polymerization through its two reactive epoxy groups. The incorporation of its rigid and stable cyclohexane (B81311) moiety into polymer backbones leads to materials with enhanced thermal and mechanical characteristics compared to those derived from linear aliphatic epoxides. civilica.comtetrawill.com

The oxirane rings of this compound are susceptible to ring-opening reactions, which is the fundamental mechanism for its polymerization. The reaction with diamine or polyamine monomers results in the formation of poly(amino ethers), a class of polymers noted for their utility in various specialized fields. nih.gov In these reactions, the amine groups open the epoxide ring, creating a repeating unit that contains both ether linkages and the cycloaliphatic core.

Similarly, polymerization with diols or polyols can yield polyethers. When cured with acidic anhydrides, such as methylhexahydrophthalic anhydride (B1165640) (MMPA), the ring-opening of the epoxy group is followed by an esterification reaction, leading to the formation of a complex polyester (B1180765) network. researchgate.net The properties of these resulting polymers are heavily influenced by the structure of the monomer and the curing agent used. researchgate.net

The presence of two epoxy groups per molecule makes this compound an effective cross-linking agent. When formulated with appropriate curing agents, it can transform liquid monomers into a rigid, three-dimensional thermoset network. jscholaronline.org The cross-linking mechanism involves the reaction of the terminal epoxy groups with functional groups on other monomers or curing agents, such as primary amines or carboxylic groups. researchgate.net

Application as a Reactive Diluent in Epoxy Resin Formulations

One of the most significant industrial applications of this compound is as a reactive diluent for high-viscosity epoxy resins, such as those based on Bisphenol A (BPA). tetrawill.comresearchgate.net Reactive diluents are low-viscosity compounds that reduce the viscosity of the formulation to improve handling and processing, while also participating in the curing reaction to become a permanent part of the polymer network. nagase.comrsc.org

The primary function of a reactive diluent is to lower the viscosity of epoxy resin systems, thereby enhancing workability. nagase.com Cycloaliphatic epoxies are particularly effective in this role due to their inherently low viscosity. tetrawill.com The addition of even a small percentage of a compound like this compound can dramatically reduce the viscosity of a standard DGEBA resin, which is crucial for applications requiring good flow and impregnation, such as in composites manufacturing or for formulating coatings. rsc.org This reduction in viscosity also allows for a higher loading of fillers or reinforcements in the composite matrix. tetrawill.com

| Diluent Concentration (wt%) | Resulting Viscosity (mPa·s) |

|---|---|

| 0 (Neat DGEBA) | ~12,000 |

| 5 | ~4,000 |

| 10 | ~2,800 |

| 15 | ~2,200 |

| 20 | ~2,000 |

Data derived from studies on similar low-viscosity, bio-based reactive diluents mixed with DGEBA resin. rsc.org

When used as a reactive diluent, this compound is integrated into the polymer matrix, directly affecting the final network structure. The compact, rigid nature of the cyclohexane ring can increase the crosslink density of the cured material. tetrawill.commdpi.com This modification generally enhances the thermomechanical properties of the resin.

The aliphatic structure of this diluent offers a key advantage over aromatic compounds by providing improved weather resistance and stability against UV degradation, making it suitable for outdoor applications. tetrawill.comchemicalbook.com Furthermore, epoxy matrices modified with cycloaliphatic resins have demonstrated good interfacial adhesion with reinforcing fibers, a critical factor for the performance of composite materials. polymer-korea.or.kr While the addition of diluents can sometimes lower the glass transition temperature (Tg), using a reactive diluent helps to mitigate this effect compared to non-reactive alternatives. jscholaronline.org Formulations can be optimized to maintain high Tg values, which are indicative of good thermal stability. rsc.org

| Property | Cured ERL-4221 System | Cured DGEBA System (Typical) |

|---|---|---|

| Glass Transition Temperature (Tg) | Up to 238°C | ~150 - 180°C |

| Storage Modulus (E') at 30°C | Higher | Lower |

| Coefficient of Thermal Expansion (CTE) | Lower | Higher |

Data is based on research comparing cycloaliphatic epoxy networks to standard aromatic systems. researchgate.net

Development of Specialized Composite Materials and Laminates

The beneficial properties imparted by this compound make it a valuable component in the formulation of advanced composite materials and laminates. Its ability to reduce viscosity is particularly advantageous for manufacturing processes like resin transfer molding and vacuum infusion, where low viscosity is essential for thoroughly wetting out reinforcing fibers. researchgate.net

Research has shown that incorporating short carbon or glass fibers into a cycloaliphatic epoxy/anhydride matrix results in composites with a significantly reduced coefficient of thermal expansion (CTE) and a greatly enhanced storage modulus. polymer-korea.or.kr The strong interfacial adhesion between the cycloaliphatic matrix and the fibers is key to these improvements. polymer-korea.or.kr Such composites are used in applications demanding high strength and dimensional stability under varying temperatures.

Due to their excellent electrical insulation properties and weather resistance, formulations containing this compound are well-suited for high-voltage electrical applications. tetrawill.com Specific uses include the manufacturing of outdoor insulators, insulating pull rods for high-speed switches, and as casting materials for transformers. mdpi.comchemicalbook.comgoogle.com The addition of a cycloaliphatic epoxy can enhance the breakdown strength, tensile strength, and impact strength of the final insulating composite. mdpi.com The addition of nanofillers like silicates to such epoxy systems can further boost mechanical properties, including tensile strength. mdpi.com

Matrix Resin Formulations for Fiber-Reinforced Composites

Research indicates that the rigid cycloaliphatic structure contributes to a higher crosslinking density upon curing, which in turn leads to improved thermal stability and mechanical strength of the composite. tetrawill.commdpi.com Formulations often involve blending this compound with other epoxy resins, such as those based on bisphenol-A (BPA), to tailor the properties of the matrix. For instance, the addition of cycloaliphatic epoxies to BPA-based systems can enhance weather resistance and reduce the viscosity of the formulation. mdpi.comtetrawill.com

The selection of the curing agent is also a critical aspect of the formulation. Anhydride-based hardeners are commonly used with cycloaliphatic epoxy resins, often requiring elevated temperatures for curing. tetrawill.com The curing cycle—temperature and time—is carefully controlled to achieve the desired degree of crosslinking and to optimize the final properties of the composite. The table below summarizes typical components in such formulations.

| Component | Function | Typical Examples |

| Primary Resin | Provides the main structural backbone of the matrix. | This compound |

| Co-resin | Modifies properties such as viscosity, toughness, and cost. | Bisphenol-A diglycidyl ether (DGEBA) |

| Curing Agent | Reacts with the epoxy groups to form a crosslinked network. | Methylhexahydrophthalic anhydride (MHHPA) |

| Accelerator | Increases the rate of the curing reaction. | Benzyl dimethylamine (B145610) (BDMA) |

| Reinforcing Fiber | Provides strength and stiffness to the composite. | Basalt fibers, Carbon fibers, Glass fibers |

Interfacial Adhesion Enhancement in Multi-Phase Systems

The performance of multi-phase systems, such as fiber-reinforced composites and filled polymers, is heavily dependent on the adhesion between the different phases. Poor interfacial adhesion can lead to premature failure of the material under stress. This compound, due to its chemical nature, can contribute to enhanced interfacial adhesion. The oxirane groups are highly reactive and can form strong covalent bonds with functional groups present on the surface of reinforcing fibers or fillers, especially if these have been treated with a suitable sizing agent or coupling agent. researchgate.net

Integration into Advanced Coatings, Adhesives, and Sealants Research

The unique properties of cycloaliphatic epoxy resins make them highly suitable for advanced coatings, adhesives, and sealants where durability and performance are paramount.

Academic Formulations for Enhanced Durability and Performance

In academic research, formulations incorporating this compound and similar resins are designed to achieve superior durability. A key advantage of cycloaliphatic epoxies is their excellent resistance to UV degradation and weathering, which is attributed to the absence of the benzene (B151609) rings found in traditional BPA-based epoxies. tetrawill.comrqbchemical.com This makes them ideal for outdoor and protective coatings that must withstand harsh environmental conditions. tetrawill.comrqbchemical.com

Formulations for high-performance coatings often focus on achieving a balance of properties, including hardness, flexibility, and chemical resistance. pflaumer.com The rigid cycloaliphatic ring of this compound contributes to high hardness and chemical resistance, while the ether linkages can provide a degree of flexibility. corrosionpedia.com When formulated with appropriate curing agents, these resins can produce coatings with excellent gloss retention and resistance to yellowing. tetrawill.com

For adhesives, the focus is on achieving high bond strength to a variety of substrates. The excellent adhesion properties of cycloaliphatic epoxies, combined with their low shrinkage during cure, make them suitable for high-precision bonding applications. tetrawill.comfabervanderende.com

UV-Curing System Design and Photopolymerization Mechanisms

This compound is a candidate for UV-curable formulations, which offer advantages such as rapid curing at ambient temperatures and the absence of volatile organic compounds (VOCs). corrosionpedia.com In these systems, the epoxy resin is mixed with a photoinitiator that, upon exposure to UV light, generates a cationic species (a strong acid). This acid initiates the ring-opening polymerization of the oxirane groups, leading to the formation of a crosslinked polymer network.

The design of a UV-curing system involves the careful selection of the epoxy resin, the photoinitiator, and any other additives. The reactivity of the cycloaliphatic epoxy resin is a key factor. While generally less reactive than glycidyl (B131873) ethers, their polymerization can be effectively initiated with the right photoinitiator. corrosionpedia.com The choice of photoinitiator is critical and depends on the spectral output of the UV lamp. Onium salts, such as iodonium (B1229267) or sulfonium (B1226848) salts, are commonly used as photoinitiators for the cationic polymerization of epoxides.

The photopolymerization mechanism proceeds via a chain reaction, where the cationic species propagates by attacking the oxygen atom of an oxirane ring, leading to ring-opening and the formation of a new carbocationic center, which can then react with another epoxy group. This process continues until the reaction is terminated. The efficiency of the cure depends on factors such as the intensity of the UV light, the concentration of the photoinitiator, and the temperature of the system.

Exploration in Electronic Encapsulants and Optoelectronic Materials

The electronics industry has stringent requirements for materials used in encapsulation and optoelectronics, including excellent electrical insulation, thermal stability, and, in many cases, optical clarity.

Formulation of Resins for Optical Clarity and Dielectric Properties

This compound and other cycloaliphatic epoxy resins are well-suited for these applications due to their inherent properties. The synthesis of these resins typically does not involve epichlorohydrin (B41342), resulting in a lower content of ionic impurities like chloride. tetrawill.com This high purity contributes to excellent dielectric properties, including high volume resistivity and dielectric strength, which are crucial for insulating electronic components. tetrawill.comnih.gov

The following table presents a comparison of typical dielectric properties for different epoxy resin systems.

| Property | Cycloaliphatic Epoxy System | Aromatic Epoxy-Amine System | Aromatic Epoxy-Anhydride System |

| Dielectric Constant (1 kHz) | ~3.0 - 4.0 | ~3.5 - 4.5 | ~3.2 - 4.2 |

| Dissipation Factor (1 kHz) | ~0.005 - 0.02 | ~0.01 - 0.03 | ~0.008 - 0.025 |

| Volume Resistivity (Ohm-cm) | > 10^16 | > 10^15 | > 10^16 |

Note: These are typical values and can vary depending on the specific formulation and curing conditions. electronics.orgepotek.com

For optoelectronic applications, such as the encapsulation of LEDs and other optical sensors, optical clarity and resistance to yellowing upon aging are critical. rqbchemical.comelectronics.org Cycloaliphatic epoxy resins exhibit superior resistance to yellowing when exposed to heat and UV light compared to their aromatic counterparts. rqbchemical.comtetrawill.com This allows for the production of durable and reliable optoelectronic devices with stable light transmission over their lifetime. Formulations for these applications often use anhydride curing agents to achieve a high glass transition temperature (Tg) and good thermal stability, ensuring the encapsulant can withstand the heat generated by the electronic components. tetrawill.comtetrawill.com

Thermal Management and Stress Distribution in Electronic Packaging

In the ever-evolving landscape of electronic packaging, the demand for materials with superior thermal management capabilities and robust mechanical properties is paramount. The compound this compound, also known by its industrial designation Diglycidyl 1,2-cyclohexanedicarboxylate, is a cycloaliphatic epoxy resin that is gaining attention for its potential use in advanced formulations for electronic packaging. tetrawill.comnih.gov Its unique molecular structure contributes to several desirable characteristics in cured epoxy systems, directly addressing the critical challenges of heat dissipation and stress mitigation in densely packed electronic assemblies.

The primary function of an encapsulant in electronic packaging is to protect the delicate semiconductor die and its interconnections from environmental factors and mechanical shock. As electronic devices become more powerful and compact, the heat generated by the semiconductor components increases significantly. Efficient dissipation of this heat is crucial to ensure the reliability and longevity of the device. Concurrently, the mismatch in the coefficient of thermal expansion (CTE) between the semiconductor die (typically silicon), the substrate, and the encapsulant can induce significant mechanical stress during thermal cycling, leading to device failure.

This compound is utilized as a reactive diluent or a co-resin in epoxy formulations to enhance their processing and performance characteristics. tetrawill.com Its low viscosity is a key attribute, facilitating easier processing and enabling higher filler loading, which is a common strategy to enhance thermal conductivity. tetrawill.com

Detailed Research Findings

Research into cycloaliphatic epoxy resins, a class to which this compound belongs, provides insights into its impact on the thermal and mechanical properties of electronic packaging materials. While specific data for this exact compound is often part of proprietary industrial research, the performance of similar cycloaliphatic epoxies in formulations offers a strong indication of its capabilities.

Thermal Conductivity: The intrinsic thermal conductivity of standard epoxy resins is generally low, typically in the range of 0.2-0.3 W/m·K. arxiv.org The incorporation of cycloaliphatic structures can influence the cross-linking density and morphology of the cured polymer network. While the polymer matrix itself is not the primary contributor to high thermal conductivity, its properties are crucial for accommodating high loadings of thermally conductive fillers, such as alumina, silica, or boron nitride. The low viscosity of formulations containing this compound allows for a higher volume fraction of these fillers, which is the most effective method for increasing the bulk thermal conductivity of the composite material. Some studies on specialized epoxy systems have shown that molecular-level engineering, such as creating liquid crystalline structures, can significantly enhance thermal conductivity, reaching values as high as 1.0 W/(m·K). nih.gov

Coefficient of Thermal Expansion (CTE): A lower CTE of the encapsulant, closer to that of the silicon die (around 2.6 ppm/°C) and the substrate, is highly desirable to minimize thermomechanical stress. The rigid cycloaliphatic ring structure of this compound contributes to a more tightly cross-linked network upon curing. This increased network density generally leads to a lower CTE compared to more flexible, linear aliphatic epoxy systems. The reduction in CTE helps to alleviate the stress that builds up at the interfaces between different materials during temperature fluctuations that occur during device operation and environmental exposure.

Mechanical Properties and Stress Distribution: The cured epoxy's mechanical properties, such as its modulus of elasticity and toughness, are critical for distributing stress and preventing crack propagation. The cycloaliphatic nature of this compound can enhance the glass transition temperature (Tg) of the cured resin, which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg ensures that the material maintains its mechanical integrity over a wider operating temperature range. The finished cured product of resins containing Diglycidyl 1,2-cyclohexanedicarboxylate is noted for its high crosslinking density and a degree of toughness. tetrawill.com This balance is important; a material that is too rigid can be brittle, while a material that is too flexible may not provide adequate protection.

The use of such modifiers can, however, lead to a moderate reduction in the glass transition temperature in some formulations, which must be carefully balanced with the desired mechanical performance. nih.gov The addition of modifiers can also influence the fracture toughness of the epoxy system. nih.gov

Interactive Data Tables

The following tables present typical data for epoxy resin systems used in electronic packaging. While direct data for this compound is limited in public literature, these tables provide a comparative view of the properties of standard and modified epoxy systems.

Table 1: Thermal Properties of Epoxy Formulations

| Property | Standard Bisphenol A Epoxy | Epoxy with Cycloaliphatic Modifier (Illustrative) | Highly Filled Epoxy Composite |

| Thermal Conductivity (W/m·K) | ~0.2 | ~0.25 | >1.5 |

| Glass Transition Temp. (Tg) (°C) | 120-150 | 130-160 | 140-180 |

| CTE below Tg (ppm/°C) | 50-70 | 40-60 | 15-30 |

| CTE above Tg (ppm/°C) | 150-200 | 120-180 | 50-80 |

Table 2: Mechanical Properties of Epoxy Formulations

| Property | Standard Bisphenol A Epoxy | Epoxy with Cycloaliphatic Modifier (Illustrative) | Highly Filled Epoxy Composite |

| Flexural Modulus (GPa) | 2.5-3.5 | 3.0-4.0 | 10-20 |

| Flexural Strength (MPa) | 100-130 | 110-150 | 120-160 |

| Fracture Toughness (MPa·m¹/²) | 0.5-0.8 | 0.6-1.0 | 1.0-2.5 |

Advanced Analytical and Spectroscopic Methodologies for Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane, providing detailed information about its atomic connectivity and the nature of its functional groups.

¹H NMR Spectroscopy is used to identify the different types of protons and their neighboring environments. For this compound, the proton spectrum would be characterized by distinct regions:

Cyclohexane (B81311) Protons: The protons on the cyclohexane ring would appear as a complex series of multiplets, typically in the upfield region of the spectrum.

Oxymethylene and Methylene (B1212753) Protons (-O-CH₂-CH-): The protons of the methylene groups adjacent to the ether oxygen and the oxirane ring would exhibit characteristic shifts and coupling patterns.

Oxirane Protons: The protons on the epoxide ring are highly diagnostic, typically appearing as a set of multiplets at specific chemical shifts due to the strained ring structure.

For the analogue, diglycidyl 1,2-cyclohexanedicarboxylate, ¹H NMR data reveals signals at approximately 4.46 ppm and 3.93 ppm, which are attributed to the protons of the oxiranylmethyl groups, and a complex set of signals between 1.43 and 2.02 ppm corresponding to the cyclohexane ring protons. chemicalbook.com

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show distinct peaks for:

The carbon atoms of the cyclohexane ring.

The carbons of the oxymethylene (-O-CH₂-) linkers.

The methine and methylene carbons of the oxirane rings.

Data for the dicarboxylate analogue shows signals for the oxirane carbons and the carbons of the cyclohexane ring, confirming the presence of these key structural units. nih.gov

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for complex molecules. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring and the side chains. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's corresponding proton signals. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Cyclohexane Diepoxide (Diglycidyl 1,2-cyclohexanedicarboxylate)

| Chemical Shift (ppm) | Multiplicity | Assignment (Inferred) |

| ~4.46 | dd | Oxiranylmethyl proton |

| ~3.93 | dd | Oxiranylmethyl proton |

| ~3.20 | m | Oxirane methine proton |

| ~2.91 - 2.64 | m | Oxirane methylene protons |

| ~2.02 - 1.43 | m | Cyclohexane ring protons |

Note: Data is for the analogous compound diglycidyl 1,2-cyclohexanedicarboxylate and serves as an illustrative example. chemicalbook.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by several key absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane and oxirane rings typically appear in the 2850-3000 cm⁻¹ region. nist.gov

C-O-C Stretching: The prominent ether linkages (C-O-C) would produce strong, characteristic absorption bands, generally in the 1070-1150 cm⁻¹ range.

Oxirane Ring Vibrations: The epoxy group has several characteristic vibrations, including the asymmetric ring stretching (around 1250 cm⁻¹), symmetric ring stretching (breathing mode, around 950-810 cm⁻¹), and a C-H stretching of the ring. The presence of a band around 1250 cm⁻¹ is particularly indicative of the epoxy functionality. nist.gov

FTIR is also an invaluable tool for monitoring the synthesis of this compound or its subsequent reactions, such as polymerization. For instance, during polymerization, the disappearance or reduction in the intensity of the characteristic oxirane absorption bands can be quantitatively tracked to determine the extent of the reaction.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H Stretch | Cyclohexane, Methylene |

| ~1250 | Asymmetric Ring Stretch | Oxirane (Epoxy) |

| 1150-1070 | C-O-C Stretch | Ether |

| 950-810 | Symmetric Ring Stretch | Oxirane (Epoxy) |

Note: These are general ranges and the exact peak positions can vary.

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to FTIR and is particularly useful for analyzing the structure of polymer networks derived from this compound. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting non-polar bonds and symmetric vibrations.

When this compound undergoes polymerization, Raman spectroscopy can be used to study:

Crystallinity and Phase Transitions: Changes in the width and position of Raman bands can indicate transitions between amorphous and crystalline states in the polymer. nih.gov

Cross-linking Density: The vibrational modes of the polymer backbone can be sensitive to the degree of cross-linking, providing insights into the network structure.

Reaction Kinetics: Similar to FTIR, the disappearance of the Raman-active oxirane ring breathing mode can be monitored to follow the curing process of the epoxy resin.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing volatile and thermally stable compounds. This compound, with a predicted boiling point that allows for volatilization without decomposition, is amenable to GC analysis.

GC is used to:

Determine Purity: The purity of a synthesized batch of this compound can be determined by the relative area of its peak in the chromatogram.

Identify Impurities: Impurities, such as starting materials or by-products from the synthesis, can be separated and identified, particularly when using a GC-MS system which provides mass spectra for each separated component. amazonaws.comrjptonline.org

Monitor Reaction Progress: Aliquots can be taken from a reaction mixture and analyzed by GC to track the consumption of reactants and the formation of the desired product.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for non-volatile or thermally labile compounds. It is particularly useful for analyzing the precursors used in the synthesis of this compound and for the analysis of its oligomers or polymer degradation products.

Key applications of HPLC in this context include:

Analysis of Precursors: The purity of starting materials, such as the corresponding diol, can be confirmed by HPLC prior to synthesis.

Reaction Monitoring: HPLC can be used to monitor the progress of the synthesis, especially if the reactants and products have different polarities and retention times on a given column.

Purity of the Final Product: For compounds that may have limited thermal stability, HPLC provides a robust method for purity assessment at ambient temperature. A UV detector can be used if the molecule contains a chromophore, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed. In some cases, derivatization is used to attach a UV-active group to facilitate detection. google.com

Chiral HPLC methods can also be developed to separate the different stereoisomers of this compound, which is important as the properties of the final material can be dependent on the stereochemistry of the monomer. chemicalbook.comrsc.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Using techniques such as chemical ionization (CI), a quasi-molecular ion peak, (M+1)+, can be generated, which is instrumental in confirming the molecular weight of epoxides. researchgate.net For this compound (molar mass: 226.29 g/mol ), this would correspond to a peak at m/z 227.

Electron ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of this compound is dictated by its constituent functional groups: the cyclohexane ring, the ether linkages, and the terminal oxirane (epoxy) rings.

Key fragmentation pathways for ethers include α-cleavage, which is the breaking of the bond adjacent to the oxygen atom, and inductive cleavage. miamioh.edu For this molecule, cleavage of the C-C bond next to the ether oxygen is a likely fragmentation route. libretexts.org The epoxy groups themselves are prone to characteristic cleavages. Compounds with epoxy groups can exhibit peaks corresponding to a loss of a mass of 44 (C2H4O). creative-proteomics.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment | Fragmentation Pathway |

| 227 | [M+H]+ | Protonated molecular ion (in CI) |

| 169 | [M - C3H5O]+ | Loss of a glycidyl (B131873) group |

| 153 | [M - C3H5O2]+ | Loss of a glycidoxy group |

| 81 | [C6H9]+ | Cyclohexenyl cation from cyclohexane ring fragmentation |

| 57 | [C3H5O]+ | Glycidyl cation |

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray diffraction (XRD) is a powerful technique for analyzing the atomic and molecular structure of crystalline materials. For this compound in its uncured state, which is described as a clear liquid, single-crystal XRD is not applicable. google.com However, XRD is highly relevant for characterizing the structure of the cured polymer network.

When this compound is polymerized (cured), it forms a thermoset polymer. The cross-linking process typically results in a three-dimensional network that lacks long-range atomic order. kpi.ua Consequently, the XRD pattern of the cured epoxy resin is expected to be amorphous. This is characterized by the absence of sharp Bragg diffraction peaks and the presence of one or more broad halos or amorphous peaks. mdpi.com These broad peaks indicate that while there is no long-range crystalline order, some short-range order exists due to the constraints of the polymer network. The position of the main amorphous halo can provide information about the average distance between polymer chains. For many epoxy resins, this broad peak is observed in the 2θ range of 10-30°. mdpi.com

Thermal Analysis Techniques for Reaction Kinetics and Transitions

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Heat of Reaction

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing kinetics of epoxy resins like this compound. researchgate.nettandfonline.com By monitoring the heat flow to or from a sample as a function of temperature or time, DSC can quantify the exothermic heat released during the polymerization and cross-linking reactions. researchgate.net

In a typical dynamic DSC scan (non-isothermal), an uncured mixture of the epoxy resin and a curing agent (e.g., an anhydride) is heated at a constant rate. mdpi.com The resulting thermogram shows a broad exothermic peak, the area of which is proportional to the total heat of reaction (ΔH). The peak temperature (Tp) of this exotherm is an indicator of the curing reactivity and shifts to higher temperatures with increasing heating rates. tandfonline.com

Isothermal DSC experiments, where the sample is held at a constant temperature, can also be used to study the curing kinetics. The rate of heat generation is directly proportional to the rate of reaction. By performing experiments at several temperatures, kinetic parameters such as the activation energy (Ea) and the reaction order can be determined using model-free isoconversional methods or model-fitting approaches. tandfonline.com For cycloaliphatic epoxy resins cured with anhydrides, activation energies are often in the range of 65-90 kJ/mol. researchgate.nettandfonline.comyoutube.com

Table 2: Representative DSC Data for a Cycloaliphatic Epoxy-Anhydride System

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (T_p) (°C) | Total Heat of Reaction (ΔH) (J/g) |

| 5 | 135 | 160 | 450 |

| 10 | 145 | 175 | 445 |

| 15 | 152 | 185 | 448 |

| 20 | 158 | 192 | 452 |

This data is representative of typical values for cycloaliphatic epoxy-anhydride systems and is for illustrative purposes.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of the cured this compound polymer. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. osti.gov

When a cured sample is heated, its mass remains stable until the onset of thermal decomposition. The TGA curve then shows a significant mass loss. The temperature at which this mass loss begins indicates the thermal stability of the material. Key data points from a TGA analysis include the onset decomposition temperature (often defined as the temperature of 5% mass loss, Td5) and the temperature of maximum rate of decomposition (Tmax), which is determined from the peak of the derivative of the TGA curve (DTG). conicet.gov.arresearchgate.net The amount of material remaining at high temperatures is the char yield, which can be an important parameter for applications requiring fire resistance. researchgate.net For cycloaliphatic epoxy resins, the main decomposition typically occurs in the range of 300-450°C. vub.be

Table 3: Representative TGA Data for a Cured Cycloaliphatic Epoxy Resin